
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of the methoxyethyl group and the carboxylic acid functionality in this compound makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid typically involves the reaction of 1,3-dithiane with 2-methoxyethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to hydrolysis to obtain the carboxylic acid derivative.
Industrial Production Methods
Industrial production of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, DMF as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during synthetic processes. The methoxyethyl group enhances the solubility and reactivity of the compound, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
2-Chloroethyl methyl ether: Used in the synthesis of acyclic nucleosides.
Uniqueness
2-(2-Methoxyethyl)-1,3-dithiane-2-carboxylic acid is unique due to its combination of the dithiane ring and the methoxyethyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C8H14O3S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1,3-dithiane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3S2/c1-11-4-3-8(7(9)10)12-5-2-6-13-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
ISQNDITWRUQXIE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(SCCCS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


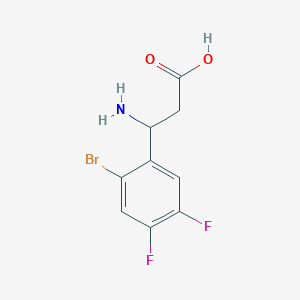
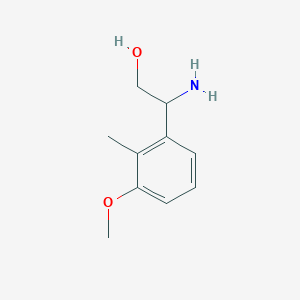
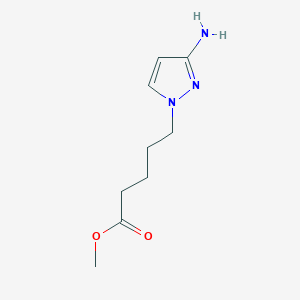
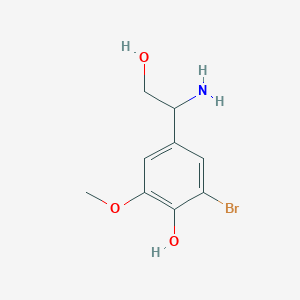
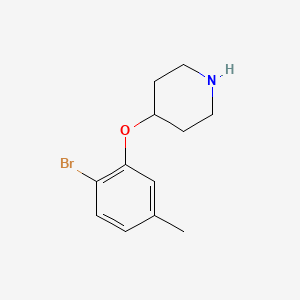


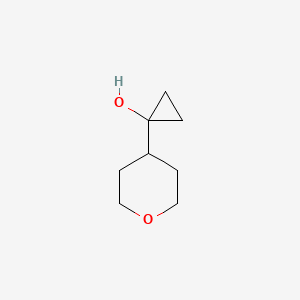
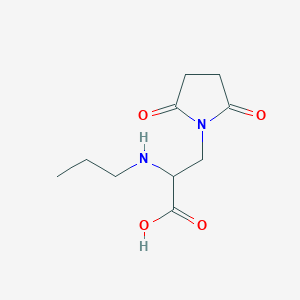
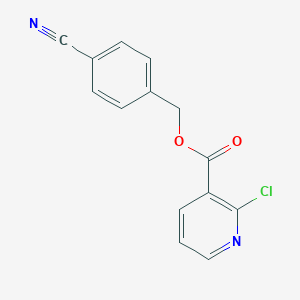

![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
